Ethyl 3,5-dihydroxybenzoate hemihydrate Ethyl 3,5-dihydroxybenzoate hemihydrate
Brand Name: Vulcanchem
CAS No.: 4142-98-7
VCID: VC0009963
InChI: InChI=1S/2C9H10O4.H2O/c2*1-2-13-9(12)6-3-7(10)5-8(11)4-6;/h2*3-5,10-11H,2H2,1H3;1H2
SMILES: CCOC(=O)C1=CC(=CC(=C1)O)O.CCOC(=O)C1=CC(=CC(=C1)O)O.O
Molecular Formula: C18H22O9
Molecular Weight: 382.4 g/mol

Ethyl 3,5-dihydroxybenzoate hemihydrate

CAS No.: 4142-98-7

Main Products

VCID: VC0009963

Molecular Formula: C18H22O9

Molecular Weight: 382.4 g/mol

Ethyl 3,5-dihydroxybenzoate hemihydrate - 4142-98-7

CAS No. 4142-98-7
Product Name Ethyl 3,5-dihydroxybenzoate hemihydrate
Molecular Formula C18H22O9
Molecular Weight 382.4 g/mol
IUPAC Name ethyl 3,5-dihydroxybenzoate;hydrate
Standard InChI InChI=1S/2C9H10O4.H2O/c2*1-2-13-9(12)6-3-7(10)5-8(11)4-6;/h2*3-5,10-11H,2H2,1H3;1H2
Standard InChIKey APHYVLPIZUVDTK-UHFFFAOYSA-N
SMILES CCOC(=O)C1=CC(=CC(=C1)O)O.CCOC(=O)C1=CC(=CC(=C1)O)O.O
Canonical SMILES CCOC(=O)C1=CC(=CC(=C1)O)O.CCOC(=O)C1=CC(=CC(=C1)O)O.O
Synonyms RARECHEM AL BI 0252;3,5-dihydroxybenzoicacidethylesterhemihydrate;alpha-resorcylicacid,ethylester,hemihydrate;benzoicacid,3,5-dihydroxy-,ethylester,hemihydrate;ethyl3,5-dihydroxybenzoatehemihydrate;ETHYL 3,5-DIHYDROXYBENZOATE;3,5-dihydroxybenzoic aci
Reference 1: Dong LM, Jia XC, Luo QW, Zhang Q, Luo B, Liu WB, Zhang X, Xu QL, Tan JW.
Phenolics from Mikania micrantha and Their Antioxidant Activity. Molecules. 2017
Jul 8;22(7). pii: E1140. doi: 10.3390/molecules22071140. PubMed PMID: 28698451.


2: Kwon BJ, Lee MH, Koo MA, Kim MS, Seon GM, Han JJ, Park JC. Ethyl-2,
5-dihydroxybenzoate displays dual activity by promoting osteoblast
differentiation and inhibiting osteoclast differentiation. Biochem Biophys Res
Commun. 2016 Mar 11;471(3):335-41. doi: 10.1016/j.bbrc.2016.02.017. Epub 2016 Feb
8. PubMed PMID: 26869515.


3: Concepción RL, Froylán IV, Herminia I PM, Norberto MA, Héctor J SZ, Yeniel GC.
In vitro assessment of the acaricidal activity of computer-selected analogues of
carvacrol and salicylic acid on Rhipicephalus (Boophilus) microplus. Exp Appl
Acarol. 2013 Oct;61(2):251-7. doi: 10.1007/s10493-013-9688-4. Epub 2013 Apr 1.
PubMed PMID: 23543288.


4: Hopper DJ, Chapman PJ. Gentisic acid and its 3- and 4-methyl-substituted
homologoues as intermediates in the bacterial degradation of m-cresol,
3,5-xylenol and 2,5-xylenol. Biochem J. 1971 Mar;122(1):19-28. PubMed PMID:
4330964; PubMed Central PMCID: PMC1176683.
PubChem Compound 20097
Last Modified Nov 11 2021
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